3-(4-bromophenyl)-1H-pyrrole

Medicinal Chemistry ADME Prediction Building Block Selection

3-(4-Bromophenyl)-1H-pyrrole is a C3-aryl-substituted pyrrole featuring a 4-bromophenyl group at the heterocycle's 3-position. Its molecular formula is C10H8BrN (MW: 222.08 g/mol).

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 848006-35-9
Cat. No. B1624359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1H-pyrrole
CAS848006-35-9
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC=C2)Br
InChIInChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H
InChIKeyJYWRYTQJPDTAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1H-pyrrole (CAS 848006-35-9): A Regiospecific C3-Aryl Pyrrole Building Block for Medicinal Chemistry and Materials Synthesis


3-(4-Bromophenyl)-1H-pyrrole is a C3-aryl-substituted pyrrole featuring a 4-bromophenyl group at the heterocycle's 3-position. Its molecular formula is C10H8BrN (MW: 222.08 g/mol) [1]. The bromine handle enables versatile downstream derivatization via cross-coupling reactions, while the free N-H and C2/C4 positions offer orthogonal vectors for elaboration. This regiochemistry distinguishes it from more common N-aryl and C2-aryl pyrrole building blocks [2].

Why 3-(4-Bromophenyl)-1H-pyrrole Cannot Be Simply Replaced by Other Bromophenyl-Pyrrole Isomers in Synthetic Routes


The position of the aryl substituent on the pyrrole core critically dictates both chemical reactivity and biological target engagement. In 3-aryl pyrroles, the electron density and steric environment at C2, C4, and C5 are distinct from 2-aryl or N-aryl regioisomers, leading to different regioselectivity in electrophilic substitutions and cross-coupling reactions [1]. For example, C3-substitution has been shown to influence the dihedral angle between the aryl and pyrrole rings, affecting conjugation and photophysical properties, as demonstrated by computational studies comparing 3-aryl and 2-aryl pyrroles [2]. Simply interchanging the position of the bromophenyl group can therefore alter reaction outcomes, photophysical behaviour, and biological activity.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1H-pyrrole (CAS 848006-35-9)


Comparative CLogP Values Among Bromophenyl-Pyrrole Regioisomers

Predicted lipophilicity differentiates the three bromophenyl-pyrrole regioisomers. The C3-substituted derivative (target) shows a CLogP of 3.44, identical to the C2-isomer but notably higher than the N-aryl isomer, which has a CLogP of 3.33 . This ~0.11 log unit difference indicates that the N-aryl isomer is slightly more polar, which may influence solubility and membrane permeability in biological assays.

Medicinal Chemistry ADME Prediction Building Block Selection

Physicochemical Property Comparison: Density and Boiling Point

The target compound exhibits a predicted density of 1.488 g/cm³ and a boiling point of 355.4 °C at 760 mmHg . In comparison, the N-aryl isomer (1-(4-bromophenyl)-1H-pyrrole) has a reported boiling point of 283 °C at 760 mmHg , a difference of approximately 72 °C. This substantial difference arises from the absence of an N-H hydrogen-bond donor in the N-aryl isomer, which reduces intermolecular forces.

Process Chemistry Purification Formulation

Computed HOMO-LUMO Gap and First-Order Hyperpolarizability for NLO Applications

DFT calculations at the B3LYP/6-311G(d,p) level for 3-(4-bromophenyl)-1H-pyrrole reveal a HOMO-LUMO gap of approximately 4.1 eV and a first-order hyperpolarizability (β₀) of 1.5 × 10⁻³⁰ esu [1]. In contrast, the parent unsubstituted 3-phenyl-1H-pyrrole exhibits a calculated HOMO-LUMO gap of ~4.5 eV and a β₀ of ~0.8 × 10⁻³⁰ esu [2]. The bromine substituent narrows the band gap and enhances the nonlinear optical response by ~1.9-fold.

Nonlinear Optics Photophysics Materials Informatics

Best-Fit Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-1H-pyrrole


Medicinal Chemistry: Synthesis of C3-Aryl Pyrrole Bioisosteres

The 3-(4-bromophenyl) substitution pattern directly maps onto the core of several bioactive pyrroles, such as kinase inhibitors and GPCR ligands, where the aryl ring occupies a hydrophobic pocket. The free N-H and C2 positions allow for subsequent N-alkylation or C2-functionalization, enabling rapid SAR exploration [1]. The predicted LogP of 3.44 supports membrane permeability, and the bromine atom provides a synthetic handle for late-stage diversification via Suzuki or Buchwald couplings.

Materials Science: Building Block for NLO-active Chromophores and OLED Emitters

The ~1.9-fold enhanced first-order hyperpolarizability of 3-(4-bromophenyl)-1H-pyrrole over the non-brominated parent [2] positions it as a key monomer for poled polymer NLO devices and second-harmonic generation imaging agents. Its predicted high boiling point (355 °C) also suggests thermal stability suitable for vacuum-deposited OLED layers.

Synthetic Methodology Development: Regioselective C-H Activation Studies

The 3-aryl pyrrole scaffold is an excellent substrate for studying regioselective C-H activation due to the distinct electronic bias at C2 versus C5. The bromine atom can additionally serve as a directing group or be removed post-reaction. This compound is routinely used as a 'versatile small molecule scaffold' for reaction optimization .

Agrochemical Intermediate: Synthesis of Fungicidal Pyrrole Derivatives

Several patents describe pyrrole-3-carboxamide fungicides derived from C3-aryl building blocks. The 4-bromophenyl group mimics the common 4-chlorophenyl or 4-fluorophenyl motifs found in commercial agrochemicals, while the bromine allows for radiolabeling (⁷⁷Br) in metabolism studies.

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